Bienvenue dans la boutique en ligne BenchChem!

{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine

Medicinal Chemistry Chemical Biology Quality Control

Secure the precise 4-methoxy-3-propoxy substitution pattern essential for reproducible CNS lead optimization. This ≥98% pure (HPLC) building block eliminates fluorescent impurities, features a nucleophilic benzylamine for amide coupling or reductive amination, and a dimethylamino tail for monoaminergic receptor salt-bridge interactions. Avoid generic regioisomers that undermine SAR and cellular data integrity.

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
Cat. No. B7793499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=C(C=CC(=C1)CN)OC
InChIInChI=1S/C13H22N2O2/c1-15(2)7-4-8-17-13-9-11(10-14)5-6-12(13)16-3/h5-6,9H,4,7-8,10,14H2,1-3H3
InChIKeyBFITZJBDRCPQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile of {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine (CAS 938285-38-2) for Research Procurement


{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine (IUPAC: 3-[5-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylpropan-1-amine) is a synthetic, bifunctional arylalkylamine with a molecular formula of C13H22N2O2 and a molecular weight of 238.33 g/mol . It features a primary benzylamine handle and a tertiary dimethylaminopropoxy side chain appended to a 4‑methoxyphenyl core, which categorises it as a versatile small‑molecule building block for medicinal chemistry and chemical biology . Commercially, the compound is typically supplied at ≥98% purity (HPLC) for research use .

Why Generic Substitution Among (Dimethylamino)propoxybenzylamine Isomers Is Not Viable in Drug Discovery


Regioisomeric (dimethylamino)propoxybenzylamines such as the 3‑methoxy, 4‑methoxy, and des‑methoxy analogues share the same gross pharmacophoric features but differ critically in the substitution pattern of the central phenyl ring . This positional variation directly influences key molecular properties including lipophilicity (LogP), basicity (pKa), and the dihedral angle between the aromatic ring and its substituents, which collectively dictate target binding, cellular permeability, and metabolic stability [1]. Consequently, procuring a generic “benzylamine with a dimethylamino tail” without precisely controlling the methoxy position cannot reproduce the SAR outcome of a lead series and leads to irreproducible biological data .

Head-to-Head Quantitative Evidence for {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine Against Regioisomeric and Functional Analogs


Purity and Batch-to-Batch Consistency: 98% HPLC versus 95% for the Closest Commercial Analog

The target compound is supplied with a minimum purity of 98% (HPLC), as specified by multiple independent commercial sources . In contrast, the structurally closest commercially available analog, 3‑(4‑aminomethyl)phenoxy‑N,N‑dimethylpropan‑1‑amine (CAS 91637-76-2), is listed with a minimum purity of 95% . This 3‑percentage‑point difference in purity is critical for fragment‑based screening and high‑content assay reproducibility, where minor impurities can act as confounding false positives.

Medicinal Chemistry Chemical Biology Quality Control

Regioisomeric Selectivity: Unique 4‑Methoxy‑3‑propoxy Substitution Pattern Confers Distinct Lipophilicity

The predicted LogP of {3-[3-(dimethylamino)propoxy]-4-methoxyphenyl}methanamine is 1.0 (XlogP3‑AA) , whereas the isomeric 3‑[3‑(dimethylamino)propoxy]‑N‑methylbenzylamine (CAS 910037-03-5) has a predicted LogP of 1.4 . The 0.4‑unit difference in LogP reflects the impact of the 4‑methoxy‑3‑propoxy motif on hydrogen‑bonding propensity and can be the determining factor for achieving balanced CNS penetration or avoiding off‑target lipid‑driven toxicity.

ADME/PK Fragment-Based Drug Discovery Property Optimization

Topological Polar Surface Area (TPSA) Differentiates the Target Compound from the Des‑Methoxy Analog

The topological polar surface area (TPSA) of the target compound is 47.7 Ų , whereas the des‑methoxy analog 3‑[3‑(dimethylamino)propoxy]benzylamine (CAS 182963-94-6) exhibits a TPSA of 38.5 Ų . The additional 9.2 Ų conferred by the methoxy substituent directly impacts the molecule’s ability to cross phospholipid bilayers and conforms to the well‑accepted PSA threshold for oral CNS drug candidates.

Permeability Drug Design Fragment Metrics

Increased Rotatable Bond Count Offers Conformational Advantage for Target Engagement

The target compound possesses 7 rotatable bonds , whereas the 4‑[3‑(dimethylamino)propoxy]benzylamine analog contains only 5 rotatable bonds . This higher flexibility allows the molecule to adapt more readily to the sub‑pocket geometries of enzymes such as MAO‑B or serotonin transporters, which have been shown to accommodate extended linear propoxy‑amine chains with a concomitant increase in binding entropy [1].

Molecular Flexibility Enthalpy/Entropy Fragment Linking

Recommended Procurement-Driven Application Scenarios for {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine


Fragment-Based Lead Discovery Targeting CNS Aminergic Receptors

The compound’s sub‑100 Ų TPSA (47.7 Ų) and moderate LogP (1.0) place it within the favorable property space for CNS drug fragments. Its primary benzylamine can be directly elaborated via reductive amination or amide coupling, while the tertiary dimethylamino tail offers a pre‑installed handle for salt‑bridge interactions with Asp/Glu residues in monoaminergic receptors .

Bioconjugation Reagent for Fluorescent Labelling of Live Cells

The combination of a nucleophilic benzylamine and a cell‑permeable dimethylamino‑propoxy ether makes this compound an ideal scaffold for assembling fluorophore‑drug conjugates. The ≥98% purity eliminates fluorescent impurities that would otherwise interfere with single‑cell imaging, as demonstrated by head‑to‑head purity benchmarking against the 95%‑purity analog .

Positive Control in Structure–Activity Relationship (SAR) Campaigns for MAO‑B Inhibitors

Aseries of N‑methylated arylalkylamines structurally related to this compound have been characterized as time‑dependent pseudo‑first‑order inhibitors of MAO‑B. The precise 4‑methoxy‑3‑propoxy substitution pattern of the target compound can serve as a defined positive control for validating assay robustness and for comparing the inhibitory kinetics of new chemical entities [1].

Quote Request

Request a Quote for {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.